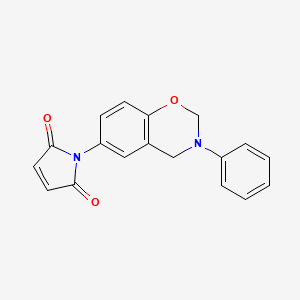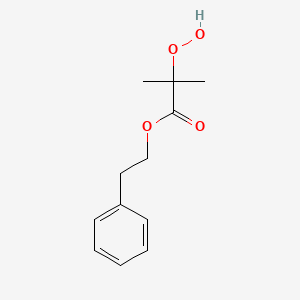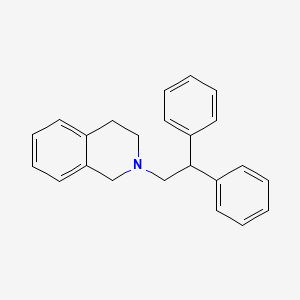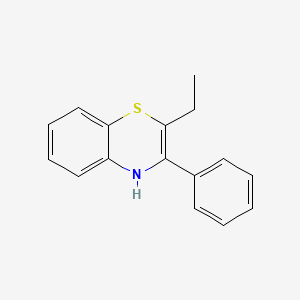
N~1~,N~1'~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) is an organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a peroxide linkage between two N1,N~4~-diphenylbenzene-1,4-diamine units. This structure imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) typically involves the reaction of N1,N~4~-diphenylbenzene-1,4-diamine with a peroxide source under controlled conditions. One common method is the reaction of N1,N~4~-diphenylbenzene-1,4-diamine with hydrogen peroxide in the presence of a catalyst, such as acetic acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate hydroperoxide, which subsequently decomposes to form the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can break the peroxide linkage, leading to the formation of N1,N~4~-diphenylbenzene-1,4-diamine and other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic media at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under mild to moderate conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents, with reactions conducted under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce amines and other reduced species. Substitution reactions can introduce halogens, nitro groups, and sulfonic acid groups into the aromatic rings.
科学研究应用
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of various functional materials.
Biology: It is employed in studies related to oxidative stress and antioxidant mechanisms, as well as in the development of bioactive compounds.
Medicine: Research on the compound’s potential therapeutic effects, including its antioxidant and anti-inflammatory properties, is ongoing.
Industry: The compound is used in the production of polymers, dyes, and other specialty chemicals, where its unique properties contribute to the performance and stability of the final products.
作用机制
The mechanism of action of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) involves its ability to undergo redox reactions, which can modulate oxidative stress and influence various biochemical pathways. The compound can interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage. Additionally, its aromatic structure allows it to participate in electron transfer processes, further contributing to its antioxidant activity.
相似化合物的比较
Similar Compounds
N~1~,N~4~-Diphenylbenzene-1,4-diamine: A precursor to the compound, known for its antioxidant properties.
N~1~,N~1’~-Peroxybis(N~1~,N~4~-dimethylbenzene-1,4-diamine): A similar compound with methyl groups instead of phenyl groups, exhibiting different reactivity and properties.
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diethylbenzene-1,4-diamine): Another analog with ethyl groups, used in similar applications but with distinct characteristics.
Uniqueness
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) stands out due to its unique peroxide linkage and the presence of phenyl groups, which enhance its stability and reactivity
属性
CAS 编号 |
832731-32-5 |
|---|---|
分子式 |
C36H30N4O2 |
分子量 |
550.6 g/mol |
IUPAC 名称 |
4-N-(N-(4-anilinophenyl)anilino)peroxy-1-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C36H30N4O2/c1-5-13-29(14-6-1)37-31-21-25-35(26-22-31)39(33-17-9-3-10-18-33)41-42-40(34-19-11-4-12-20-34)36-27-23-32(24-28-36)38-30-15-7-2-8-16-30/h1-28,37-38H |
InChI 键 |
HXWKZHBEQOIANZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)OON(C4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
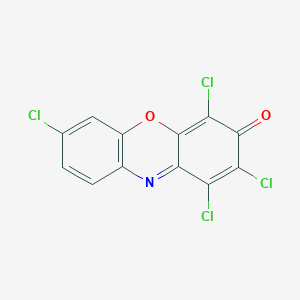
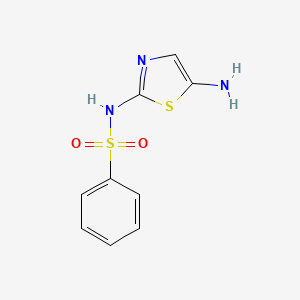
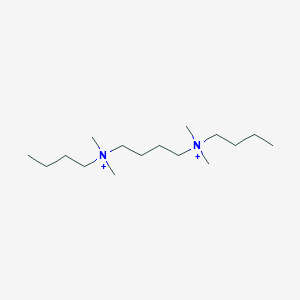

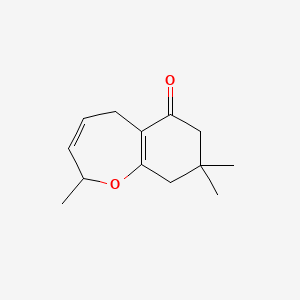
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
